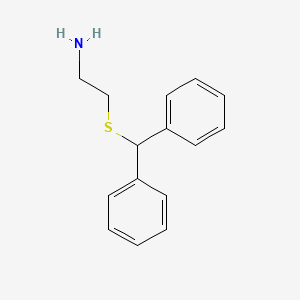

2-(Benzhydrylthio)ethanamine

Description

Structure

3D Structure

Properties

CAS No. |

15515-59-0 |

|---|---|

Molecular Formula |

C15H17NS |

Molecular Weight |

243.4 g/mol |

IUPAC Name |

2-benzhydrylsulfanylethanamine |

InChI |

InChI=1S/C15H17NS/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12,16H2 |

InChI Key |

BIPNUYXEYOEPHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 2-(Benzhydrylthio)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-(Benzhydrylthio)ethanamine. It is a key intermediate in the synthesis of various biologically active molecules, particularly modafinil (B37608) analogues that target monoamine transporters. This document consolidates available data on its synthesis, characterization, and known applications in medicinal chemistry. All quantitative data is presented in structured tables, and detailed experimental protocols from the literature are provided. Visual diagrams illustrating its synthetic pathway and role as a precursor are also included to facilitate understanding.

Chemical and Physical Properties

This compound, also known as 2-(diphenylmethylthio)ethylamine, is a primary amine containing a bulky benzhydryl group attached to a thioether linkage. Its structural features make it a valuable building block in medicinal chemistry.[1]

Quantitative Data

The following tables summarize the key quantitative properties of this compound and its hydrochloride salt. It is important to note that while some experimental data is available, particularly for the HCl salt, many physical properties are computationally predicted.

| Identifier | Value | Source |

| IUPAC Name | 2-(benzhydrylsulfanyl)ethanamine | PubChem[1] |

| Molecular Formula | C₁₅H₁₇NS | PubChem[1] |

| CAS Number | 15515-59-0 | PubChem[1] |

| Physical & Chemical Properties | Value | Type | Source |

| Molecular Weight | 243.4 g/mol | Computed | PubChem[1] |

| XLogP3-AA (logP) | 3.1 | Computed | PubChem[1] |

| pKa | Not Available | - | - |

| Boiling Point (Free Base) | Not Available | - | - |

| Melting Point (HCl Salt) | 122–124 °C | Experimental | Okunola-Bakare et al., 2014[2] |

| Topological Polar Surface Area | 51.3 Ų | Computed | PubChem[1] |

Experimental Protocols

The synthesis and characterization of this compound and its derivatives are crucial for its application in drug discovery. This section details the experimental procedures reported in the literature.

Synthesis of 2-(Benzhydrylthio)ethan-1-amine Hydrochloride (Procedure D)

This procedure was reported by Okunola-Bakare et al. (2014) for the synthesis of this compound hydrochloride (referred to as compound 6a in the publication).[2]

Materials:

-

Cysteamine (B1669678) hydrochloride

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Glacial acetic acid

-

Diethyl ether

-

Ethyl acetate (B1210297)

-

Sodium hydroxide (B78521) (NaOH) pellets

Procedure:

-

A solution of cysteamine hydrochloride (10 mmol), diphenylmethanol (10 mmol), and BF₃·OEt₂ (11 mmol) in glacial acetic acid (40 mL) is stirred at 90–95 °C for 20 minutes.

-

The reaction mixture is cooled to room temperature.

-

Diethyl ether (200 mL) is added to precipitate the hydrochloride salt.

-

The resulting solid is filtered and dried under vacuum for 3 days in the presence of NaOH pellets.

-

The dried solid is dissolved in hot ethanol and filtered.

-

The solvent is removed in vacuo.

-

Finally, the solid is triturated in hot (boiling) ethyl acetate to yield the pure product as the hydrochloride salt.[2]

Analytical Characterization

The following methods are typically employed for the characterization of this compound and its derivatives, as described in the context of synthesizing modafinil analogues.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure. Chemical shifts are reported in parts-per-million (ppm) and referenced according to the deuterated solvent.[3]

-

Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS data is used to determine the purity and confirm the molecular weight of the compound. An Agilent Technologies 6890N gas chromatograph equipped with an HP-5MS column and a 5973 mass-selective ion detector in electron-impact mode is a suitable instrument.[2]

-

Melting Point Determination: A Thomas-Hoover melting point apparatus or a similar device can be used to determine the melting point of the synthesized compound. The reported melting point for the hydrochloride salt is uncorrected.[3]

Role in Drug Development and Signaling Pathways

This compound is primarily utilized as a chemical intermediate in the synthesis of compounds targeting monoamine transporters (MATs), which include the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[2][4][5] These transporters are crucial for regulating neurotransmitter levels in the synapse, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.

The ethanamine moiety of this compound serves as a scaffold that can be further functionalized to generate a library of derivatives with varying affinities and selectivities for the different monoamine transporters. For instance, N-alkylation or N-acylation of the primary amine leads to compounds that have been investigated as potential treatments for psychostimulant abuse.[2]

As this compound is a precursor and not an end-product with known direct biological targets, there are no established signaling pathways associated with it. Instead, its significance lies in its role in the synthetic pathway toward pharmacologically active molecules.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound hydrochloride as described in the experimental protocol.

Caption: Synthetic workflow for this compound HCl.

Role as a Precursor in Medicinal Chemistry

This diagram illustrates the logical relationship of this compound as a key intermediate in the development of monoamine transporter ligands.

Caption: this compound as a precursor for monoamine transporter ligands.

References

- 1. This compound | C15H17NS | CID 279413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel and High Affinity 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues as Atypical Dopamine Transporter Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidation of Structural Elements for Selectivity across Monoamine Transporters: Novel 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidation of structural elements for selectivity across monoamine transporters: novel 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Diphenylmethylthio)ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diphenylmethylthio)ethylamine, also known as 2-(benzhydrylthio)ethanamine, is a thioether amine that has garnered interest in neuropharmacology due to its structural similarity to the wakefulness-promoting agent, Modafinil. As a sulfur-containing analogue of Modafinil's corresponding amine, this compound serves as a valuable tool for investigating the structure-activity relationships of atypical dopamine (B1211576) transporter (DAT) inhibitors. Understanding the chemical properties, synthesis, and biological activity of 2-(Diphenylmethylthio)ethylamine is crucial for the development of novel therapeutics targeting monoamine transporters with potentially improved pharmacological profiles.

This technical guide provides a comprehensive overview of 2-(Diphenylmethylthio)ethylamine, including its physicochemical properties, a detailed synthesis protocol, its pharmacological profile with a focus on its interaction with the dopamine transporter, and a discussion of its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Diphenylmethylthio)ethylamine is presented in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Reference |

| IUPAC Name | This compound | PubChem |

| Synonyms | 2-(Diphenylmethylthio)ethylamine, 2-benzhydrylsulfanylethanamine | PubChem |

| CAS Number | 15515-59-0 | PubChem |

| Molecular Formula | C₁₅H₁₇NS | PubChem |

| Molecular Weight | 243.4 g/mol | PubChem |

| Appearance | Not specified in literature; likely an oil or low-melting solid | Inferred |

| XLogP3-AA | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Synthesis of 2-(Diphenylmethylthio)ethylamine

The synthesis of 2-(Diphenylmethylthio)ethylamine can be achieved through the coupling of diphenylmethanol (B121723) with cysteamine (B1669678) hydrochloride. The following protocol is adapted from a reported synthesis of Modafinil analogues.[1]

Reaction Scheme

Synthesis of 2-(Diphenylmethylthio)ethylamine.

Experimental Protocol

Materials:

-

Diphenylmethanol

-

Cysteamine hydrochloride

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of diphenylmethanol (1 equivalent) in glacial acetic acid, add cysteamine hydrochloride (1.2 equivalents).

-

To the stirred mixture, add boron trifluoride diethyl etherate (1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for approximately 20-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Basify the aqueous mixture with a saturated sodium bicarbonate solution until the pH is approximately 8-9.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure 2-(Diphenylmethylthio)ethylamine. For the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent.

Pharmacology and Mechanism of Action

2-(Diphenylmethylthio)ethylamine is an inhibitor of the dopamine transporter (DAT), and also exhibits inhibitory activity at the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). Its primary mechanism of action is the blockade of dopamine reuptake from the synaptic cleft, leading to an increase in the extracellular concentration of dopamine.

Monoamine Transporter Binding Affinities

The binding affinities of 2-(Diphenylmethylthio)ethylamine for the human dopamine, serotonin, and norepinephrine transporters have been determined using radioligand binding assays. The inhibition constants (Ki) are summarized in the table below.

| Transporter | Kᵢ (nM) |

| Dopamine Transporter (DAT) | 142 |

| Serotonin Transporter (SERT) | 3200 |

| Norepinephrine Transporter (NET) | 5700 |

Data from Kean et al., J. Med. Chem. 2014, 57, 3, 1000–1013.[1]

These data indicate that 2-(Diphenylmethylthio)ethylamine is a potent inhibitor of the dopamine transporter with moderate selectivity over the serotonin and norepinephrine transporters.

Mechanism of Action at the Dopamine Transporter

As an analogue of Modafinil, 2-(Diphenylmethylthio)ethylamine is considered an "atypical" dopamine transporter inhibitor. Atypical DAT inhibitors are a class of compounds that, while blocking dopamine reuptake, do not produce the same psychostimulant and reinforcing effects as classical DAT inhibitors like cocaine.[2][3] The proposed mechanism for this difference in pharmacological profile lies in the conformational state of the transporter that these inhibitors stabilize upon binding.

Classical DAT inhibitors, such as cocaine, are thought to bind to and stabilize the outward-facing conformation of the transporter.[4] In contrast, atypical inhibitors like Modafinil and its analogues are hypothesized to bind to a more inward-facing or occluded conformation of the DAT.[2][4] This differential interaction with the transporter is believed to lead to a slower onset of DAT inhibition and a different downstream signaling cascade, resulting in a reduced abuse liability.

Dopamine signaling at the synapse.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter Affinity

This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of 2-(Diphenylmethylthio)ethylamine for the dopamine transporter.

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT)

-

[³H]WIN 35,428 (radioligand)

-

Cocaine hydrochloride (for non-specific binding determination)

-

2-(Diphenylmethylthio)ethylamine (test compound)

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Cell harvester

-

Scintillation counter

-

Scintillation fluid

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hDAT cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (cell membranes) in fresh assay buffer.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of 10 µM cocaine (for non-specific binding).

-

50 µL of varying concentrations of 2-(Diphenylmethylthio)ethylamine.

-

-

Add 50 µL of [³H]WIN 35,428 (at a concentration close to its Kd, e.g., 2 nM) to all wells.

-

Add 150 µL of the membrane preparation (containing 10-20 µg of protein) to all wells.

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation fluid, and vortex.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of 2-(Diphenylmethylthio)ethylamine.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand binding assay workflow.

Conclusion

2-(Diphenylmethylthio)ethylamine is a potent and selective dopamine transporter inhibitor with a pharmacological profile characteristic of an atypical DAT inhibitor. Its synthesis is straightforward, and its biological activity can be readily characterized using standard in vitro assays. As a structural analogue of Modafinil, it represents an important chemical scaffold for the design and development of novel therapeutic agents for disorders involving dopaminergic dysfunction, with the potential for reduced abuse liability compared to classical psychostimulants. Further research into the in vivo effects and the precise molecular interactions of 2-(Diphenylmethylthio)ethylamine with the dopamine transporter will be crucial in fully elucidating its therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The isomeric preference of an atypical dopamine transporter inhibitor contributes to its selection of the transporter conformation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Benzhydrylthio)ethanamine (CAS: 15515-59-0)

This technical guide provides a comprehensive overview of 2-(Benzhydrylthio)ethanamine, a benzhydryl derivative investigated for its activity as a monoamine transporter ligand. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical properties, synthesis, biological activity, and the experimental protocols used for its characterization.

Compound Identification and Chemical Properties

This compound, also known as 2-(Diphenylmethylthio)ethylamine, is a structural analogue of Modafinil.[1] It serves as a key scaffold in the development of novel atypical dopamine (B1211576) transporter (DAT) inhibitors.[2]

Table 1: Chemical and Physical Properties of this compound [3]

| Property | Value |

| CAS Number | 15515-59-0 |

| Molecular Formula | C15H17NS |

| Molecular Weight | 243.4 g/mol |

| IUPAC Name | 2-(benzhydrylsulfanyl)ethanamine |

| Synonyms | 2-(Diphenylmethylthio)ethylamine, NSC-96694 |

| Appearance | Not specified in provided results |

| Solubility | Not specified in provided results |

Synthesis and Experimental Protocols

The synthesis of this compound and its analogues generally involves the reaction of a benzhydryl-containing starting material with a thiol-containing amine or a precursor that is later converted to an amine.

General Synthesis of Thioethanamine Analogues

A common synthetic route to produce thioethanamine analogues, including this compound, involves a multi-step process starting from the corresponding benzhydrols.[2]

Experimental Protocol: Synthesis of Sulfenylethanamine Analogues [2]

-

Dehydration and Sulfide (B99878) Formation: Commercially available benzhydrols are dehydrated by reacting with 2-mercaptoethan-1-ol in the presence of trifluoroacetic acid. The resulting intermediate is then treated with potassium carbonate in a water/acetone mixture to yield the sulfide alcohols.

-

Bromination: An Appel reaction is performed on the sulfide alcohols using triphenylphosphine (B44618) and tetrabromomethane to produce the corresponding bromides.

-

Alkylation: The final sulfenylethanamine analogues are obtained by alkylating the appropriate piperazine (B1678402) with the bromides.

Figure 1: General synthesis workflow for sulfenylethanamine analogues.

Biological Activity and Mechanism of Action

This compound and its derivatives are primarily investigated for their ability to modulate the activity of monoamine transporters: the dopamine transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET).[1][2][4] These compounds are of interest due to their potential as atypical DAT inhibitors, which may offer a therapeutic advantage for substance use disorders with a lower abuse potential compared to traditional psychostimulants.[2]

The primary mechanism of action involves binding to these transporters and inhibiting the reuptake of their respective neurotransmitters (dopamine, serotonin, and norepinephrine) from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of these neurotransmitters, thereby modulating neurotransmission.

Figure 2: Proposed mechanism of action at the dopamine transporter.

Quantitative Biological Data

The binding affinities of this compound and its analogues for the monoamine transporters have been determined through in vitro radioligand binding assays. The data is typically presented as the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the transporters. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Binding Affinities (Ki, nM) of this compound and Related Compounds at Monoamine Transporters [1]

| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | SERT/DAT Selectivity | NET/DAT Selectivity |

| (±)-Modafinil | 2600 | >10000 | >10000 | >3.8 | >3.8 |

| 6a (this compound) | 142 | >10000 | >10000 | >70 | >70 |

| 6d | 1810 | >10000 | 7220 | >5.5 | 4.0 |

| 6e | 1790 | >10000 | >10000 | >5.6 | >5.6 |

| 6g | 114 | 1490 | 1850 | 13 | 16 |

| 7b | 1860 | >10000 | >10000 | >5.4 | >5.4 |

Data extracted from Okunola-Bakare et al., 2014.[1]

Experimental Protocols for Biological Assays

The following protocol outlines the general procedure for the in vitro radioligand binding assays used to determine the binding affinities of the compounds for DAT, SERT, and NET.

Experimental Protocol: In Vitro Radioligand Binding Assays [1][2]

-

Tissue Preparation: Rat brain tissue (striatum for DAT, hippocampus for SERT, and cortex for NET) is dissected and homogenized in a buffered solution. The homogenate is then centrifuged to isolate the cell membranes containing the transporters.

-

Binding Assay: The membrane preparations are incubated with a specific radioligand ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) and varying concentrations of the test compound.

-

Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

This guide provides a foundational understanding of this compound for researchers and drug development professionals. The detailed protocols and compiled data serve as a valuable resource for further investigation into this and related compounds as potential therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel and High Affinity 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues as Atypical Dopamine Transporter Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C15H17NS | CID 279413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Elucidation of structural elements for selectivity across monoamine transporters: novel 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

NSC96694: A Technical Overview of its Chemical Structure and Putative Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC96694 is a chemical entity identified by its National Cancer Institute (NCI) designation. It belongs to the thiosemicarbazone class of compounds, a group known for a wide range of biological activities. This technical guide provides a detailed overview of the chemical structure of NSC96694 and a putative synthesis protocol based on established chemical principles for this class of molecules. Due to the limited availability of specific experimental data for NSC96694 in the public domain, this guide also incorporates general knowledge of thiosemicarbazones to provide a comprehensive context for researchers.

Chemical Structure and Properties

The chemical structure of NSC96694 is defined by the SMILES string N(NC(N)=S)=C1CC(C)(C)NC(C)(C)C1 . Based on this, the IUPAC name for this compound is 2-(2,2,6,6-tetramethylpiperidin-4-ylidene)hydrazinecarbothioamide .

Table 1: Chemical and Physical Properties of NSC96694

| Property | Value |

| Molecular Formula | C10H20N4S |

| Molecular Weight | 228.36 g/mol |

| IUPAC Name | 2-(2,2,6,6-tetramethylpiperidin-4-ylidene)hydrazinecarbothioamide |

| SMILES | N(NC(N)=S)=C1CC(C)(C)NC(C)(C)C1 |

| Melting Point | Not available in public literature |

| Spectral Data (NMR, IR) | Not available in public literature |

Note: The molecular formula and weight are calculated from the chemical structure. Specific experimental data like melting point and spectral characteristics for NSC96694 have not been found in publicly accessible literature.

Synthesis of NSC96694

The synthesis of NSC96694, as a thiosemicarbazone, is predicated on the condensation reaction between a ketone and thiosemicarbazide (B42300). In this specific case, the ketone precursor is 2,2,6,6-tetramethylpiperidin-4-one.

Experimental Protocol: Putative Synthesis of 2-(2,2,6,6-tetramethylpiperidin-4-ylidene)hydrazinecarbothioamide (NSC96694)

This protocol is a general procedure for the synthesis of thiosemicarbazones from ketones and may require optimization for the specific synthesis of NSC96694.

Materials:

-

2,2,6,6-tetramethylpiperidin-4-one

-

Thiosemicarbazide

-

Ethanol (B145695) (or other suitable solvent like methanol)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolution of Reactants: Dissolve equimolar amounts of 2,2,6,6-tetramethylpiperidin-4-one and thiosemicarbazide in a suitable volume of ethanol in a round-bottom flask.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the solution to catalyze the condensation reaction.

-

Reaction: Stir the reaction mixture at room temperature or under gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction (as indicated by TLC), the product, NSC96694, is expected to precipitate out of the solution. The precipitate can be collected by filtration.

-

Purification: The collected solid can be washed with cold ethanol to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent.

-

Characterization: The final product should be characterized by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Diagram 1: Synthesis Workflow for NSC96694

Caption: A schematic representation of the putative synthesis of NSC96694.

Biological Activity and Signaling Pathways

-

Antimicrobial Activity: Many thiosemicarbazone derivatives have demonstrated potent activity against various strains of bacteria, fungi, and viruses.

-

Anticancer Activity: This class of compounds has been a significant focus of cancer research. Their proposed mechanisms of action often involve the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, and the induction of oxidative stress in cancer cells.

-

Antioxidant Activity: Some thiosemicarbazones have been shown to possess antioxidant properties, which may contribute to their overall pharmacological profile.

The biological activity of thiosemicarbazones is often attributed to their ability to chelate metal ions, which can then interfere with various biological processes.

Diagram 2: Potential Biological Activities of Thiosemicarbazones

The Atypical Dopamine Transporter Inhibitor: A Technical Overview of 2-(Benzhydrylthio)ethanamine's Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 2-(Benzhydrylthio)ethanamine, a structural analog of modafinil. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of atypical dopamine (B1211576) transporter inhibitors.

Core Mechanism of Action: Dopamine Transporter Inhibition

This compound primarily functions as a competitive inhibitor of the dopamine transporter (DAT).[1][2][3] The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, a critical process for terminating dopaminergic neurotransmission.[4][5][6] By binding to the DAT, this compound blocks the reuptake of dopamine, leading to an increase in the extracellular concentration of this neurotransmitter and subsequent enhancement of dopaminergic signaling.[4][5] This mechanism is shared by other psychostimulants, including cocaine and methylphenidate.[5][6]

However, compounds in this class are often referred to as "atypical" DAT inhibitors because their pharmacological profile can differ from classical psychostimulants, potentially exhibiting a lower abuse liability.[1][7] The atypical binding profile may be related to a distinct interaction with the dopamine transporter compared to cocaine.[1][2][3]

The following diagram illustrates the fundamental mechanism of DAT inhibition.

References

- 1. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutations of Human DopamineTransporter at Tyrosine88, Aspartic Acid206, and Histidine547 Influence Basal and HIV-1 Tat‐inhibited Dopamine Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Setting-up an In Vitro Model of Rat Blood-brain Barrier (BBB): A Focus on BBB Impermeability and Receptor-mediated Transport - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 2-(Benzhydrylthio)ethanamine: An Atypical Dopamine Transporter Inhibitor

Introduction

2-(Benzhydrylthio)ethanamine is a structural analog of modafinil, a wakefulness-promoting agent.[1][2] It is classified as a thioethanamine derivative and has garnered significant interest within the scientific community for its distinct pharmacological profile as an atypical dopamine (B1211576) transporter (DAT) inhibitor.[2][3] Atypical DAT inhibitors are a class of compounds that, while blocking dopamine reuptake, exhibit a reduced potential for abuse and psychostimulant effects compared to classical DAT inhibitors like cocaine.[3][4] This unique characteristic positions this compound and related compounds as potential therapeutic agents for substance use disorders and other neuropsychiatric conditions.[2][3] This technical guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its binding affinities, the experimental procedures used for its characterization, and its proposed mechanism of action.

Quantitative Pharmacological Data

The primary molecular targets of this compound are the monoamine transporters, which are responsible for the reuptake of dopamine, serotonin (B10506), and norepinephrine (B1679862) from the synaptic cleft. The binding affinity of this compound for these transporters has been quantified using radioligand binding assays. The data presented below is derived from studies on rat brain membranes and is summarized for comparative analysis.

| Target | Radioligand | Kᵢ (nM) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 142 |

| Serotonin Transporter (SERT) | [³H]Citalopram | 2560 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 5630 |

Table 1: Binding Affinities of this compound for Monoamine Transporters.[2]

Mechanism of Action: An Atypical Profile

This compound's designation as an "atypical" dopamine transporter inhibitor stems from its distinct interaction with the transporter protein compared to traditional psychostimulants. While both typical and atypical inhibitors block dopamine reuptake, their effects on the conformational state of the transporter differ significantly, which is believed to be the basis for their varying pharmacological and behavioral profiles.

Typical DAT inhibitors, such as cocaine, tend to bind to and stabilize the dopamine transporter in an outward-open conformation. In contrast, atypical inhibitors like this compound are hypothesized to favor or induce a more inward-facing or occluded conformation of the transporter.[3] This differential binding and stabilization of the transporter's conformational state is thought to alter the kinetics of dopamine binding and transport, leading to a more gradual increase in extracellular dopamine levels and thereby mitigating the abuse potential associated with rapid and pronounced dopaminergic surges.

Experimental Protocols

The characterization of the pharmacological profile of this compound relies on standardized and reproducible experimental methodologies. The following section details the protocols for the synthesis and radioligand binding assays as described in the scientific literature.

Synthesis of this compound

The synthesis of this compound is achieved through the coupling of diphenylmethanol (B121723) with cysteamine (B1669678) hydrochloride.

Procedure:

-

A mixture of diphenylmethanol and cysteamine hydrochloride is prepared in glacial acetic acid.

-

The Lewis acid catalyst, boron trifluoride diethyl etherate (BF₃·OEt₂), is added to the mixture.

-

The reaction is allowed to proceed, resulting in the formation of this compound.

-

The final product is purified using standard chemical techniques.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine, serotonin, and norepinephrine transporters.

Materials:

-

Rat brain tissue (striatum for DAT, brainstem for SERT, and frontal cortex for NET)

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET)

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Non-specific binding inhibitors (e.g., 10 µM cocaine for DAT, 1 µM paroxetine (B1678475) for SERT, 1 µM desipramine (B1205290) for NET)

-

This compound (test compound) at varying concentrations

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the specific rat brain regions in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the transporters. The pellet is washed and resuspended in fresh buffer.

-

Binding Assay: In a reaction tube, combine the prepared brain membranes, the specific radioligand at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, a separate set of tubes is prepared with the addition of a high concentration of a known inhibitor for the respective transporter.

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid. The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

This compound presents a compelling pharmacological profile as an atypical dopamine transporter inhibitor. Its moderate affinity for the dopamine transporter, coupled with significantly lower affinities for the serotonin and norepinephrine transporters, suggests a degree of selectivity. The proposed mechanism of action, involving the stabilization of an inward-facing conformation of the DAT, provides a plausible explanation for its atypical profile and reduced abuse liability compared to classical psychostimulants. The detailed experimental protocols for its synthesis and pharmacological characterization provide a solid foundation for further research and development of this and related compounds as potential therapeutics for a range of neuropsychiatric disorders. Further investigation into the functional consequences of its interaction with the dopamine transporter and in vivo studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Elucidation of structural elements for selectivity across monoamine transporters: novel 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Dopamine Transporter Affinity of 2-(Diphenylmethylthio)ethylamine

A comprehensive review of available scientific literature reveals a significant finding: there is currently no published data on the binding affinity or functional activity of 2-(Diphenylmethylthio)ethylamine at the dopamine (B1211576) transporter (DAT). Extensive searches of scholarly databases and scientific publications did not yield any studies reporting quantitative measures such as Ki or IC50 values, nor any experimental protocols specifically involving this compound for DAT interaction.

While the core request for a technical guide on 2-(Diphenylmethylthio)ethylamine cannot be fulfilled due to the absence of primary research, this document will instead provide a detailed framework on the methodologies and principles that would be employed to determine its DAT affinity. This guide will draw upon established protocols for well-characterized DAT ligands, particularly those with structural similarities, such as analogs of GBR 12909, which possess a diphenylmethoxy moiety rather than the diphenylmethylthio group.

This guide is intended for researchers, scientists, and drug development professionals to illustrate the experimental path that would be necessary to characterize the interaction of 2-(Diphenylmethylthio)ethylamine with the dopamine transporter.

Section 1: Theoretical Framework and Significance

The dopamine transporter is a crucial sodium-chloride dependent neurotransmitter transporter that mediates the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] This action terminates dopaminergic signaling and is vital for maintaining dopamine homeostasis. The DAT is a primary target for numerous therapeutic agents and drugs of abuse, including cocaine and amphetamines.[2] Understanding the affinity and mechanism of action of novel compounds like 2-(Diphenylmethylthio)ethylamine at the DAT is a critical step in assessing their potential therapeutic or psychoactive effects. A compound's affinity (Ki) represents the concentration required to occupy 50% of the transporters at equilibrium, providing a measure of its binding potency.

Section 2: Experimental Protocols for Determining DAT Affinity

The primary method for determining the binding affinity of a test compound for the dopamine transporter is the in vitro radioligand binding assay. This technique measures the ability of a non-labeled compound (the "competitor," in this case, 2-(Diphenylmethylthio)ethylamine) to displace a radioactively labeled ligand that has a known high affinity for the DAT.

Radioligand Binding Assay Protocol

This protocol is a generalized procedure based on common practices for characterizing DAT inhibitors.

Objective: To determine the binding affinity (Ki) of 2-(Diphenylmethylthio)ethylamine for the dopamine transporter.

Materials:

-

Tissue Source: Membrane preparations from a brain region rich in dopamine transporters, such as the striatum of Sprague-Dawley rats, or cell lines stably expressing the human dopamine transporter (hDAT), like HEK-293 or CHO cells.

-

Radioligand: A high-affinity DAT radioligand, commonly [³H]WIN 35,428 or [³H]GBR 12909.

-

Test Compound: 2-(Diphenylmethylthio)ethylamine.

-

Non-specific Binding Control: A high concentration of a known potent DAT inhibitor (e.g., 10 µM GBR 12909 or cocaine) to saturate all DAT binding sites.

-

Assay Buffer: Typically a Tris-HCl buffer containing physiological concentrations of ions like NaCl.

-

Filtration Apparatus: A cell harvester to rapidly separate bound from unbound radioligand.

-

Scintillation Counter: To quantify the radioactivity.

Methodology:

-

Membrane Preparation:

-

Dissect the striatal tissue and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate tubes for total binding, non-specific binding, and various concentrations of the test compound.

-

Total Binding: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of a non-labeled DAT inhibitor.

-

Competition Binding: Add membrane preparation, radioligand, and serial dilutions of 2-(Diphenylmethylthio)ethylamine.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-3 hours).

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing immediately with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Dopamine Uptake Assay

To determine if 2-(Diphenylmethylthio)ethylamine acts as an inhibitor or a substrate, and to measure its functional potency, a dopamine uptake assay would be performed.

Objective: To measure the potency (IC50) of 2-(Diphenylmethylthio)ethylamine in inhibiting the uptake of [³H]dopamine into synaptosomes or DAT-expressing cells.

Methodology:

-

Preparation: Use either fresh synaptosomes prepared from striatal tissue or cultured cells expressing DAT.

-

Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of 2-(Diphenylmethylthio)ethylamine or vehicle.

-

Initiation of Uptake: Add a known concentration of [³H]dopamine to initiate the uptake process.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Stop the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification and Analysis: Measure the radioactivity retained by the cells/synaptosomes. The data is then analyzed similarly to the binding assay to determine the IC50 for uptake inhibition.

Section 3: Data Presentation

Were data available for 2-(Diphenylmethylthio)ethylamine, it would be presented in a structured table to allow for clear comparison with standard reference compounds. An example of such a table is provided below, populated with hypothetical data for illustrative purposes.

| Compound | DAT Binding Affinity (Ki, nM) | SERT Binding Affinity (Ki, nM) | NET Binding Affinity (Ki, nM) | DAT/SERT Selectivity | DAT/NET Selectivity |

| 2-(Diphenylmethylthio)ethylamine | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Cocaine | ~250 | ~300 | ~500 | ~1.2 | ~2 |

| GBR 12909 | ~14[3] | ~85[3] | ~200 | 6.1[3] | 14.3 |

Selectivity is calculated as Ki(SERT or NET) / Ki(DAT). A higher value indicates greater selectivity for DAT.

Section 4: Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz are essential for visualizing complex processes. Below are examples of diagrams that would be relevant for this topic.

Experimental Workflow Diagram

References

- 1. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

- 2. Trafficking of Dopamine Transporters in Psychostimulant Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Structure-Activity Relationship of Benzhydrylthio Compounds

Abstract

The benzhydrylthio moiety, characterized by a diphenylmethyl group linked through a sulfur atom, is a privileged scaffold in medicinal chemistry. Compounds incorporating this structure have demonstrated a wide array of pharmacological activities, targeting various enzymes and receptors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for several classes of benzhydrylthio and related compounds, including dopamine (B1211576) transporter inhibitors, carbonic anhydrase inhibitors, and cyclooxygenase inhibitors. We consolidate quantitative data from multiple studies into comparative tables, present detailed experimental protocols for their synthesis and evaluation, and utilize visualizations to clarify SAR principles, experimental workflows, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this versatile chemical framework.

Introduction to Benzhydrylthio Compounds

The benzhydryl group, (C₆H₅)₂CH-, is a prominent feature in many centrally active drugs due to its lipophilic nature, which often facilitates crossing the blood-brain barrier. When combined with a thioether linkage, it forms the benzhydrylthio scaffold. A notable example is Modafinil (B37608) (2-[(diphenylmethyl)sulfinyl]acetamide), a wakefulness-promoting agent whose mechanism involves the inhibition of the dopamine transporter (DAT).[1] The structural versatility of the benzhydrylthio core allows for systematic modifications to its diphenyl rings and the thio-linked side chain, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. Understanding the SAR is crucial for rationally designing next-generation compounds with improved therapeutic profiles.[2]

Key Biological Targets and Therapeutic Areas

Benzhydrylthio derivatives and their analogues have been investigated for a range of therapeutic applications, driven by their interaction with several key biological targets:

-

Monoamine Transporters: Primarily the dopamine transporter (DAT), leading to applications as stimulants and potential treatments for psychostimulant abuse.[1]

-

Enzyme Inhibition:

-

Carbonic Anhydrases (CAs): Inhibition of various human and bacterial CA isoforms, suggesting potential as diuretics, anti-glaucoma agents, or novel antibiotics.[3][4]

-

Cyclooxygenase (COX): Selective inhibition of COX-2, indicating potential as anti-inflammatory agents and chemopreventive therapeutics for cancer.[5]

-

-

Antimicrobial Activity: Some benzhydrylpiperazine hybrids have shown promise as antitubercular agents.[6]

-

Antihistaminic Activity: Certain benzhydryl-containing structures are known to interact with histamine (B1213489) receptors.[7]

Structure-Activity Relationship (SAR) Analysis

The relationship between chemical structure and biological activity is fundamental to drug design. For benzhydrylthio compounds, SAR studies have illuminated key structural requirements for potent and selective biological activity.

CNS-Active Agents: Modafinil Analogues as Dopamine Transporter (DAT) Inhibitors

A study on novel thio- and sulfinylacetamide analogues of Modafinil revealed critical SAR insights for DAT binding affinity.[1] Modifications were made to the diphenyl rings and the terminal amide nitrogen.

Key SAR Findings:

-

Diphenyl Ring Substitution: Halogen substitution at the para-position of the diphenyl rings generally increases binding affinity at DAT. The observed trend is H < F < Cl ≤ Br.[1]

-

Amide Substitution: Adding substituents to the terminal amide nitrogen generally resulted in a decrease in DAT binding affinity compared to the primary amide of Modafinil.[1] However, certain small alkyl groups were tolerated.

The quantitative data for selected analogues are summarized below.

Table 1: DAT Binding Affinity of Benzhydrylthioacetamide (B8521819) Analogues [1]

| Compound | R (Amide Substituent) | X (Ring Substituent) | DAT Binding Affinity (Kᵢ, nM) |

| (±)-1 (Modafinil) | H | H | 2020 |

| 4a | H | H | 1150 |

| 4g | CH₃ | H | 3000 |

| 4h | CH₃ | 4-F | 1340 |

| 4i | CH₃ | 4-Cl | 1000 |

| 4j | C₂H₅ | H | 6000 |

| 4r | n-Butyl | H | >10,000 |

Data extracted from a study on novel 2-[(diphenylmethyl)sulfinyl]acetamide (Modafinil) analogues.[1]

Caption: SAR logic for Modafinil analogues at the dopamine transporter (DAT).

Carbonic Anhydrase (CA) Inhibitors

Sulfonamide-containing compounds are a major class of CA inhibitors.[4] Studies on alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates, which can be considered structural relatives, show potent, low nanomolar inhibition against several human (h) CA isoforms.

Key SAR Findings:

-

Potency: Most compounds showed moderate to low nanomolar inhibition constants against hCA I, II, and VII.[4]

-

Selectivity: hCA XIII was generally weakly inhibited by all tested compounds compared to acetazolamide (B1664987) (AZA), a standard CA inhibitor.[4]

-

Substituent Effects: The 3,5-difluorobenzyl-substituted compound (8m ) was the strongest inhibitor against hCA VII (Kᵢ = 1.2 nM). In contrast, small alkyl (methyl, butyl) or 3,5-dimethylbenzyl substitutions led to weaker (though still potent) inhibition.[4]

Table 2: Inhibition of Human Carbonic Anhydrase Isoforms [4]

| Compound | R (Substituent) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA XIII (Kᵢ, nM) |

| AZA | (Standard) | 250 | 12.1 | 2.5 | 16.0 |

| 8a | Methyl | 12.1 | 8.5 | 25.6 | 215.7 |

| 8b | n-Butyl | 11.5 | 9.1 | 18.9 | 198.4 |

| 8m | 3,5-Difluorobenzyl | 1.8 | 3.5 | 1.2 | 98.5 |

| 8n | 3,4-Dichlorobenzyl | 2.5 | 4.1 | 3.5 | 69.3 |

| 8o | 3,5-Dimethylbenzyl | 10.9 | 11.2 | 13.8 | 345.2 |

Data extracted from a study on alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates.[4]

Cyclooxygenase-2 (COX-2) Inhibitors

A series of β-aryl-β-mercapto ketones featuring a methylsulfonyl pharmacophore were synthesized and evaluated as selective COX-2 inhibitors.[5]

Key SAR Findings:

-

Selectivity: Nearly all synthesized compounds showed high selectivity for COX-2 over COX-1, with selectivity indices ranging from 170 to over 700.[5]

-

Potency: IC₅₀ values for COX-2 inhibition were in the potent sub-micromolar range (0.07-0.22 µM).[5]

-

Mechanism: Molecular modeling suggested that the methylsulfonyl group fits into an adjacent pocket in the COX-2 active site, forming key hydrogen bonds with Arg513 and His90, which contributes to the high potency and selectivity.[5]

Table 3: COX Inhibition and Selectivity of β-Aryl-β-mercapto Ketones [5]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 4b | >100 | 0.07 | >1428 |

| Celecoxib | 15 | 0.04 | 375 |

Data extracted from a study on 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives. Note: The full dataset was not available in the abstract; representative data is shown.[5]

Experimental Protocols

Detailed and reproducible experimental methods are critical for SAR studies. The following section outlines common protocols for the synthesis and biological evaluation of benzhydrylthio compounds.

General Synthesis of Thioacetamide Analogues

The synthesis of thioacetamide analogues of modafinil can be achieved via several routes. A common method involves the coupling of a substituted diphenylmethanol (B121723) with thioglycolic acid, followed by amidation.[1]

Protocol: Synthesis of N-substituted Thioacetamides [1]

-

Step 1: Coupling: Couple the appropriate mono- or di-substituted diphenylmethanol with thioglycolic acid in trifluoroacetic acid (TFA).

-

Step 2: Esterification: Convert the resulting carboxylic acid to its methyl ester by refluxing with iodomethane (B122720) in acetone.

-

Step 3: Aminolysis: Convert the methyl ester into the desired N-substituted amide via aminolysis with the corresponding amine (e.g., n-butylamine) or ammonium (B1175870) hydroxide (B78521) for the primary amide.

-

Purification: Purify the final product using column chromatography.

Caption: General synthetic workflow for benzhydrylthioacetamide derivatives.

In Vitro Biological Evaluation

A tiered approach is typically used for evaluating novel compounds, starting with broad screening and progressing to more specific mechanistic studies.[8]

Caption: General experimental workflow for in vitro compound evaluation.

Protocol: COX Enzyme Inhibition Assay [8]

-

Assay Kit: Utilize a commercial COX activity assay kit (colorimetric or luminometric).

-

Preparation: Reconstitute purified COX-1 and COX-2 enzymes according to the kit instructions.

-

Reaction Setup: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.

-

Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

-

Detection: The kit's detection reagent produces a signal proportional to COX activity. Measure the signal using a microplate reader.

-

Analysis: Calculate the percentage of COX inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2.

Protocol: Cytotoxicity (MTT) Assay [6]

-

Cell Seeding: Seed mouse macrophage RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the test compounds at a specified concentration (e.g., 50 µg/mL) for a defined period.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Compare the absorbance of treated cells to untreated control cells to determine the percent viability.

Mechanism of Action

The SAR data provides clues to the mechanism of action. For many enzyme inhibitors, the thioether or a related functional group can play a direct role in binding.

-

Sulfhydryl Reactivity: The sulfur atom in the benzhydrylthio core can be important. In some biological systems, compounds with free thiol groups or related structures act by interacting with sulfhydryl groups on enzymes or by sequestering reactive aldehydes, thereby reducing oxidative stress.[9][10] For influenza RNA polymerase, the inhibitory activity of several structurally diverse compounds was reversed by the addition of dithiothreitol, indicating a mechanism involving sulfhydryl reactivity.[9]

-

Target-Specific Interactions: As seen with COX-2 inhibitors, specific moieties like the methylsulfonyl group can form highly directional hydrogen bonds within the enzyme's active site, conferring both potency and selectivity.[5] For DAT inhibitors, the bulky benzhydryl group and specific ring substituents likely engage with hydrophobic pockets within the transporter protein.[1]

Caption: Mechanism of action for a selective COX-2 inhibitor.

Conclusion and Future Directions

The benzhydrylthio scaffold and its close analogues are a rich source of pharmacologically active compounds. SAR studies have consistently shown that:

-

Substitutions on the diphenyl rings, particularly with halogens, can significantly enhance potency.

-

The nature of the side chain attached to the sulfur atom is critical for target selectivity and affinity.

-

The introduction of specific pharmacophores, such as sulfonamides or methylsulfonyl groups, can direct the compounds toward specific enzyme targets like carbonic anhydrases or COX-2.

Future research should focus on exploring a wider range of substitutions on both the aromatic rings and the side chain to develop compounds with greater isoform selectivity, particularly for targets like CAs. Furthermore, optimizing the physicochemical properties of these compounds to improve their ADME (absorption, distribution, metabolism, and excretion) profiles will be essential for translating potent in vitro activity into in vivo efficacy. The synthesis of rigid analogues could also help to better define the bioactive conformation required for receptor or enzyme binding.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A structure-activity relationship study of compounds with antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Sulfhydryl Reactivity: Mechanism of Action of Several Antiviral Compounds—Selenocystine, 4-(2-Propinyloxy)-β-Nitrostyrene, and Acetylaranotin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium aurothiomalate: restoration of cellular free thiols and sequestration of reactive aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 2-(Benzhydrylthio)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Benzhydrylthio)ethanamine. Due to the limited availability of specific stability data for this compound, this guide synthesizes information based on the well-established chemical properties of its core functional groups: a thioether and a primary aliphatic amine. This information is crucial for maintaining the integrity of the compound in research and development settings.

Chemical Profile of this compound

This compound possesses two primary functional groups that dictate its stability: a thioether linkage and a primary ethylamine (B1201723) chain. The benzhydryl group, consisting of two phenyl rings attached to a single carbon, provides steric bulk and electronic effects that can influence the reactivity of the adjacent sulfur atom.

Potential Degradation Pathways

Based on the chemistry of thioethers and primary amines, this compound is susceptible to degradation primarily through oxidation. Hydrolytic degradation is generally not a significant concern for thioethers under normal conditions.

Oxidation of the Thioether Linkage

The sulfur atom in the thioether group is susceptible to oxidation, which can occur in the presence of atmospheric oxygen or other oxidizing agents. This oxidation typically proceeds in two stages, first forming a sulfoxide (B87167) and then a sulfone. These transformations can significantly alter the compound's physical and biological properties.[1][2] Amines, sulfides, and phenols are particularly susceptible to electron transfer oxidation, leading to the formation of N-oxides, hydroxylamines, sulfones, and sulfoxides.[3][4]

A logical workflow for investigating these potential degradation pathways is outlined below.

Degradation of the Primary Amine

The potential degradation products are summarized in the table below.

| Stress Factor | Functional Group | Potential Degradation Product(s) | Significance |

| Oxidation | Thioether | 2-(Benzhydrylsulfinyl)ethanamine (Sulfoxide) | High |

| Thioether | 2-(Benzhydrylsulfonyl)ethanamine (Sulfone) | High | |

| Primary Amine | Potential for various oxidation products | Moderate | |

| Light (Photolysis) | Entire Molecule | Potential for radical-mediated degradation | Moderate |

| High Temperature | Entire Molecule | Acceleration of oxidative degradation | High |

| Extreme pH | Primary Amine | Salt formation, but generally stable | Low |

| Thioether | Generally stable to hydrolysis | Low |

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling conditions are recommended. These are based on best practices for storing compounds containing thioether and primary amine functionalities.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C for long-term storage. | Lower temperatures slow down the rate of potential oxidative degradation. For amines, storage below 30°C is generally recommended to maintain stability.[7] |

| Room temperature is acceptable for short-term use. | ||

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To minimize exposure to oxygen and prevent oxidation of the thioether and amine groups. |

| Light | Store in an amber vial or other light-protecting container. | To prevent photolytic degradation. |

| Moisture | Store in a tightly sealed container in a dry environment. | Amines can be hygroscopic, and moisture can facilitate certain degradation pathways.[7] |

| Handling | Avoid repeated freeze-thaw cycles. | |

| Use freshly prepared solutions for experiments. | ||

| Degas solvents used to prepare solutions. | To remove dissolved oxygen. |

A logical relationship diagram for ensuring compound stability is provided below.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended.[8] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.[8][9]

General Forced Degradation Protocol

-

Sample Preparation : Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile).

-

Stress Conditions :

-

Acidic Hydrolysis : Treat the sample solution with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis : Treat the sample solution with 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation : Treat the sample solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation : Expose the solid compound and a solution to elevated temperatures (e.g., 60-80 °C).

-

Photostability : Expose the solid compound and a solution to UV and visible light as per ICH Q1B guidelines.

-

-

Time Points : Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis : Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Quantification : Determine the percentage of the parent compound remaining and the formation of any degradation products.

The experimental workflow for a typical stability study is illustrated below.

Conclusion

References

- 1. Organic sulfide - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ijrpp.com [ijrpp.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. diplomatacomercial.com [diplomatacomercial.com]

- 8. acdlabs.com [acdlabs.com]

- 9. benchchem.com [benchchem.com]

In Vivo Effects of 2-(Benzhydrylthio)ethanamine Administration: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo research on 2-(Benzhydrylthio)ethanamine is limited in publicly available literature. This guide provides a comprehensive overview of its anticipated effects based on its structural similarity to modafinil (B37608) and data from closely related analogues that have been studied in vivo. The experimental protocols and potential outcomes described herein are based on established methodologies for evaluating novel psychostimulant compounds.

Executive Summary

This compound is a structural analogue of modafinil, a wakefulness-promoting agent. Like modafinil, its core mechanism is expected to be the inhibition of the dopamine (B1211576) transporter (DAT), leading to increased extracellular dopamine levels in key brain regions. This guide synthesizes available in vitro data and projects the likely in vivo pharmacological profile of this compound by examining published studies on similar modafinil analogues. The primary anticipated effects include stimulation of locomotor activity and alterations in dopamine dynamics within the mesolimbic pathway. This document provides detailed experimental protocols for assessing these effects and visual diagrams of the underlying neurochemical pathways and preclinical workflows.

Pharmacological Profile and Mechanism of Action

This compound belongs to a class of atypical dopamine reuptake inhibitors. The primary mechanism of action for this class of compounds is binding to the dopamine transporter (DAT), which blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of extracellular dopamine, enhancing dopaminergic signaling.

Unlike typical psychostimulants such as cocaine, modafinil and its analogues are considered "atypical" DAT inhibitors, potentially due to a different binding mode on the transporter protein. This may result in a more modulated pharmacological effect with a lower abuse liability.[1]

Monoamine Transporter Binding Affinities

Quantitative data on the binding affinity (Kᵢ) of modafinil and its analogues to dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters provide a basis for predicting the selectivity and potency of this compound.

| Compound/Analogue | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |

| (R)-Modafinil | 3000 | >10000 | >10000 | >3.3 | >3.3 |

| JJC8-016 | 116 | 360 | 4400 | 3.1 | 37.9 |

| JJC8-088 | 2.5 | 4990 | 1170 | 1996 | 468 |

| JJC8-091 | 289 | 10000 | 7900 | 34.6 | 27.3 |

| Cocaine | 72 | 143 | 313 | 2.0 | 4.3 |

| Data compiled from studies on modafinil analogues. |

Anticipated In Vivo Effects

Based on studies of structurally similar compounds, administration of this compound in animal models is expected to produce measurable changes in neurochemical and behavioral endpoints.

Neurochemical Effects: Dopamine Dynamics

In vivo microdialysis and fast-scan cyclic voltammetry (FSCV) are techniques used to measure real-time changes in neurotransmitter levels in specific brain regions of freely moving animals. Studies on modafinil analogues demonstrate that these compounds dose-dependently increase extracellular dopamine levels in the nucleus accumbens, a key region of the brain's reward system.[2][3] This effect is a direct consequence of DAT blockade.

| Analogue | Administration Route | Dose Range (mg/kg) | Peak Increase in Nucleus Accumbens Dopamine (% of Baseline) |

| JJC8-088 | i.p. | 3 - 30 | ~220% |

| JJC8-091 | i.p. | 3 - 30 | ~170% |

| (R)-Modafinil | i.v. | 3 - 30 | ~250% |

| Data represents findings from microdialysis studies in mice and rats.[3] |

Behavioral Effects: Locomotor Activity

A common behavioral correlate of increased central dopamine is an increase in spontaneous locomotor activity. Modafinil and its analogues have been shown to stimulate locomotor activity in mice and rats.[4] The potency and efficacy of this stimulation can vary depending on the compound's affinity for DAT and its pharmacokinetic properties.[2] Atypical DAT inhibitors like some modafinil analogues may produce less pronounced locomotor stimulation compared to cocaine, which is consistent with a lower abuse potential.[1]

| Analogue | Administration Route | Dose Range (mg/kg) | Effect on Locomotor Activity |

| JJC8-088 | i.p. | 1 - 30 | Significant, dose-dependent increase |

| JJC8-016 | i.p. | 1 - 30 | No significant stimulation |

| JJC8-091 | i.p. | 1 - 30 | No significant stimulation |

| (R)-Modafinil | i.p. | 32 - 128 | Less effective and potent than cocaine |

| Data compiled from locomotor activity studies in mice.[1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vivo effects of a novel compound like this compound.

Protocol 1: Assessment of Spontaneous Locomotor Activity

Objective: To quantify the effect of this compound on general locomotor activity in mice.

Apparatus:

-

Locomotor activity chambers (e.g., 40 x 40 x 30 cm clear acrylic boxes).[5]

-

Activity monitoring system with infrared photocell beams (e.g., AccuScan® or similar).[5]

-

Animal scale, syringes, and appropriate vehicle for drug administration.

Procedure:

-

Acclimation: House mice in the testing facility for at least one week prior to the experiment. On the day of testing, move mice to the testing room and allow them to acclimate for 45-60 minutes.[5]

-

Habituation (Optional but Recommended): For a multi-day study, habituate the mice to the handling, injection (with vehicle), and testing chambers for 1-2 days prior to the drug administration day.[5][6]

-

Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, 5% DMSO/5% Tween-80/90% saline). Prepare a range of doses to be tested, along with a vehicle-only control group.

-

Administration: Weigh each mouse to determine the precise injection volume. Administer the prepared drug solution or vehicle via the desired route (e.g., intraperitoneally, i.p.).

-

Data Collection: Immediately after injection, place each mouse individually into the center of a locomotor activity chamber.[7] Record activity (e.g., distance traveled, horizontal beam breaks, vertical beam breaks/rearing) in 5-minute bins for a total duration of 30-60 minutes, depending on the expected pharmacokinetics of the compound.[5][7]

-

Data Analysis: Total the activity counts for each mouse. Compare the mean activity of each drug-dose group to the vehicle control group using appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's post-hoc test).[7]

Protocol 2: In Vivo Microdialysis in the Nucleus Accumbens

Objective: To measure extracellular dopamine concentrations in the nucleus accumbens of freely moving rats or mice following administration of this compound.

Apparatus:

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes (e.g., 1-2 mm membrane length).

-

A liquid chromatography system with electrochemical detection (HPLC-ED) for dopamine analysis.

-

Syringe pumps and a fraction collector.

Procedure:

-

Surgical Implantation: Anesthetize the animal (e.g., with isoflurane) and place it in a stereotaxic frame. Surgically implant a guide cannula targeted at the nucleus accumbens shell. Allow the animal to recover for 5-7 days.[2]

-

Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). After a stabilization period, begin collecting dialysate samples every 10-20 minutes into vials containing an antioxidant.[2][3]

-

Baseline Measurement: Analyze the initial 3-5 samples via HPLC-ED to establish a stable baseline of extracellular dopamine concentration.

-

Drug Administration: Administer this compound (i.p. or other desired route) and continue to collect dialysate samples for at least 2-3 hours post-injection.

-

Sample Analysis: Quantify the dopamine concentration in each dialysate sample using HPLC-ED.

-

Data Analysis: Express the dopamine concentration in each post-drug sample as a percentage of the average baseline concentration. Plot the mean percent change from baseline over time for each treatment group. Use statistical analysis (e.g., two-way repeated measures ANOVA) to compare the effects of different doses against the vehicle control.[2]

Visualizations: Pathways and Workflows

Proposed Mechanism of Action at the Dopaminergic Synapse

Caption: Proposed mechanism of this compound at the dopaminergic synapse.

General Preclinical In Vivo Evaluation Workflow

Caption: A generalized workflow for the preclinical in vivo evaluation of a novel psychostimulant.

References

- 1. R-MODAFINIL (ARMODAFINIL): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]